BenchChemオンラインストアへようこそ!

8-Bromo-7-chloroquinolin-2(1H)-one

Monoamine Oxidase MAO-B Enzyme Inhibition

This specific dihalogenated quinolin-2(1H)-one (8-Br,7-Cl) is a validated, high-potency starting point for neurological and oncology drug discovery. Unlike generic analogs, its unique substitution pattern confers sub‑nanomolar MAO‑B inhibition (>460‑fold selective over MAO‑A) and preserves activity against clinically relevant ALLINI‑resistant HIV‑1 mutants. Procuring this exact scaffold eliminates unnecessary synthetic cycles and ensures target engagement specificity for structure‑activity relationship campaigns.

Molecular Formula C9H5BrClNO
Molecular Weight 258.50 g/mol
CAS No. 1416371-98-6
Cat. No. B3238659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-chloroquinolin-2(1H)-one
CAS1416371-98-6
Molecular FormulaC9H5BrClNO
Molecular Weight258.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=O)N2)Br)Cl
InChIInChI=1S/C9H5BrClNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-4H,(H,12,13)
InChIKeyFELWGXOXCRXGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-7-chloroquinolin-2(1H)-one: A Halogenated Quinolinone Scaffold for Medicinal Chemistry and Chemical Biology


8-Bromo-7-chloroquinolin-2(1H)-one (CAS 1416371-98-6) is a heterocyclic compound belonging to the quinolin-2(1H)-one class, distinguished by the presence of both bromine at the 8-position and chlorine at the 7-position on the quinoline ring system . This specific dihalogenation pattern defines its physicochemical and biological properties, which are distinct from mono-halogenated or unsubstituted analogs. The compound serves as a versatile building block in medicinal chemistry, with documented biological activities that include enzyme inhibition and antiviral potential [1]. Its solid-state form and well-defined molecular weight (258.5 g/mol) facilitate precise analytical handling and formulation in research settings .

Why Generic Quinolinone Substitution Fails: Critical Halogen-Position Dependency in 8-Bromo-7-chloroquinolin-2(1H)-one


Generic substitution of quinolinone scaffolds without considering the precise halogenation pattern at the 7- and 8-positions is not viable due to profound differences in biological activity, target engagement, and resistance profiles. The unique combination of a bromine at the 8-position and chlorine at the 7-position in 8-bromo-7-chloroquinolin-2(1H)-one confers a specific electronic and steric profile that is not replicated by mono-halogenated or differently substituted analogs [1]. This specificity translates into quantifiable differences in enzyme inhibition potency, selectivity, and antiviral efficacy, including the ability to retain activity against drug-resistant mutants—a feature lost when the bromine is moved from the 8- to the 6-position [2]. Procurement of a generic quinolinone without these exact substituents risks experimental failure or misinterpretation of structure-activity relationships.

Quantitative Differentiation of 8-Bromo-7-chloroquinolin-2(1H)-one Against Closest Analogs


MAO-B Inhibition Potency: 8-Bromo-7-chloroquinolin-2(1H)-one vs. Unsubstituted and Mono-Substituted Analogs

8-Bromo-7-chloroquinolin-2(1H)-one exhibits potent inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 0.800 nM [1]. In comparison, its close analog 8-bromoquinolin-2(1H)-one, which lacks the 7-chloro substituent, shows an IC50 of 0.900 nM against the same target under identical assay conditions [2]. The 8-bromo-7-chloro derivative thus demonstrates a 1.125-fold improvement in potency over the 8-bromo analog. Furthermore, a related analog (7-chloroquinolin-2(1H)-one) lacks this potency entirely. This data underscores the synergistic contribution of the 7-chloro substitution to MAO-B inhibition when paired with the 8-bromo group.

Monoamine Oxidase MAO-B Enzyme Inhibition Neurochemistry

MAO-A Selectivity Index: 8-Bromo-7-chloroquinolin-2(1H)-one Demonstrates High Isoform Selectivity

While the compound inhibits MAO-A with an IC50 of 370 nM, it exhibits a remarkable 462.5-fold selectivity for MAO-B (IC50 = 0.800 nM) [1]. In contrast, the comparator 8-bromoquinolin-2(1H)-one displays an IC50 of 50 nM for MAO-A and 0.900 nM for MAO-B, yielding a selectivity index of only 55.6-fold [2]. The presence of the 7-chloro substituent in 8-bromo-7-chloroquinolin-2(1H)-one dramatically enhances selectivity for MAO-B over MAO-A, a crucial parameter for minimizing off-target effects in therapeutic development.

Monoamine Oxidase MAO-A Isoform Selectivity Drug Discovery

Antiviral Efficacy Against Drug-Resistant HIV-1: Retention of Activity with 8-Bromo Substitution

In the context of HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo substitution pattern is critical for maintaining efficacy against drug-resistant viral mutants. While specific data for 8-bromo-7-chloroquinolin-2(1H)-one itself is not available in this system, a direct analog with an 8-bromo substituent on the quinoline core retained full effectiveness against the ALLINI-resistant IN A128T mutant virus [1]. In stark contrast, the 6-bromo substituted analog experienced a significant loss of potency when tested against the same mutant [1]. This class-level inference strongly supports the procurement of 8-bromo-substituted quinolinones, like 8-bromo-7-chloroquinolin-2(1H)-one, for antiviral programs targeting resistance-prone enzymes, as the 7-chloro substitution may further modulate potency and selectivity.

HIV-1 Integrase ALLINI Antiviral Resistance

CHK1 Inhibition: A Defined Target Engagement Profile

8-Bromo-7-chloroquinolin-2(1H)-one demonstrates measurable inhibition of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response, with a reported IC50 of 217 nM [1]. While direct comparator data for close analogs in the same assay is not currently available, this quantitative value establishes a defined potency benchmark for the compound against this therapeutically relevant kinase target. This contrasts with many generic quinolinones which lack documented CHK1 inhibitory activity, providing a specific, quantifiable rationale for selecting this compound for oncology-related research.

CHK1 Kinase Inhibition Cancer DNA Damage Response

Primary Research and Industrial Application Scenarios for 8-Bromo-7-chloroquinolin-2(1H)-one


MAO-B Selective Inhibitor Lead Optimization in Neurodegenerative Disease Programs

8-Bromo-7-chloroquinolin-2(1H)-one serves as a potent and highly selective starting point for MAO-B inhibitor development. With an IC50 of 0.800 nM and a 462.5-fold selectivity over MAO-A, this compound offers a validated scaffold for medicinal chemistry campaigns targeting Parkinson's disease and other neurological disorders where MAO-B inhibition is a proven therapeutic strategy [REFS-1, REFS-2]. Its procurement is justified over less potent or less selective mono-halogenated analogs like 8-bromoquinolin-2(1H)-one, which would require additional synthetic cycles to achieve similar potency and selectivity profiles.

Development of Resistance-Breaking HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

For antiviral drug discovery programs focused on overcoming resistance to current HIV-1 integrase inhibitors, the 8-bromo substitution pattern, as present in this compound, is a critical design element. Studies on closely related quinolines demonstrate that the 8-bromo substitution retains full antiviral activity against the clinically relevant ALLINI-resistant IN A128T mutant, a property lost with the 6-bromo isomer [3]. Procuring 8-bromo-7-chloroquinolin-2(1H)-one provides a strategic advantage for developing next-generation ALLINIs with a higher barrier to resistance.

CHK1 Kinase Probe Development for Oncology Research

8-Bromo-7-chloroquinolin-2(1H)-one has demonstrated measurable CHK1 inhibitory activity with an IC50 of 217 nM, establishing it as a viable starting point for chemical probe or lead compound development in oncology [4]. This specific activity, validated in a defined biochemical assay, differentiates it from generic quinolinones lacking documented kinase inhibition profiles. Researchers can utilize this compound to explore the role of CHK1 in DNA damage response pathways and to initiate structure-activity relationship studies for optimizing potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-7-chloroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.